molecular formula C11H15NO3 B14837508 3-Hydroxy-4-isopropoxy-N-methylbenzamide

3-Hydroxy-4-isopropoxy-N-methylbenzamide

Cat. No.: B14837508
M. Wt: 209.24 g/mol
InChI Key: DWMPFKFPRTZWRX-UHFFFAOYSA-N
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Description

3-Hydroxy-4-isopropoxy-N-methylbenzamide is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of a hydroxyl group, an isopropoxy group, and a methylbenzamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-isopropoxy-N-methylbenzamide typically involves the reaction of 3-hydroxy-4-isopropoxybenzoic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems such as chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-isopropoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.

    Substitution: Substitution reactions often require the use of strong bases like NaH (Sodium hydride) or KOH (Potassium hydroxide).

Major Products Formed

    Oxidation: Formation of 3-oxo-4-isopropoxy-N-methylbenzamide.

    Reduction: Formation of 3-hydroxy-4-isopropoxy-N-methylbenzylamine.

    Substitution: Formation of various alkoxy derivatives depending on the substituent used.

Scientific Research Applications

3-Hydroxy-4-isopropoxy-N-methylbenzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and isopropoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall effect.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N-methylbenzamide: Lacks the isopropoxy group, resulting in different chemical properties and reactivity.

    4-Isopropoxy-N-methylbenzamide: Lacks the hydroxyl group, affecting its ability to participate in hydrogen bonding.

    3-Hydroxy-4-methoxy-N-methylbenzamide: Contains a methoxy group instead of an isopropoxy group, leading to variations in steric and electronic effects.

Uniqueness

3-Hydroxy-4-isopropoxy-N-methylbenzamide is unique due to the presence of both hydroxyl and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications and chemical transformations.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-hydroxy-N-methyl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C11H15NO3/c1-7(2)15-10-5-4-8(6-9(10)13)11(14)12-3/h4-7,13H,1-3H3,(H,12,14)

InChI Key

DWMPFKFPRTZWRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NC)O

Origin of Product

United States

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